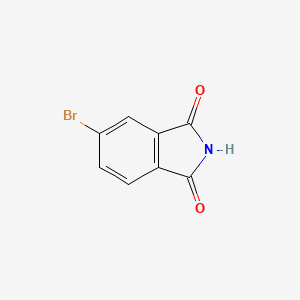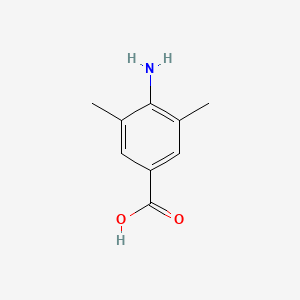![molecular formula C9H12O4 B1267625 Spiro[3.3]heptane-2,6-dicarboxylic acid CAS No. 3057-91-8](/img/structure/B1267625.png)
Spiro[3.3]heptane-2,6-dicarboxylic acid
Übersicht
Beschreibung
Spiro[3.3]heptane-2,6-dicarboxylic acid, also known as Fecht’s acid, is a non-aromatic terephthalic acid isostere . It has a rigid spirocyclic backbone that provides greater steric bulk than conventional aromatic dicarboxylates .
Synthesis Analysis
The synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid involves the use of optically active catalysts or initiators from racemic or prochiral monomers . The synthesis process can also involve the use of diamine derivatives .Molecular Structure Analysis
The molecular structure of Spiro[3.3]heptane-2,6-dicarboxylic acid is characterized by a rigid spirocyclic backbone . This structure provides greater steric bulk than conventional aromatic dicarboxylates .Chemical Reactions Analysis
Spiro[3.3]heptane-2,6-dicarboxylic acid has been examined as a non-aromatic terephthalic acid isostere for the first time . It has been used in the structures of two new MOFs .Physical And Chemical Properties Analysis
The physical and chemical properties of Spiro[3.3]heptane-2,6-dicarboxylic acid are characterized by its rigid spirocyclic backbone . It has a molecular formula of C9H12O4 .Wissenschaftliche Forschungsanwendungen
Metal-Organic Frameworks (MOFs)
Spiro[3.3]heptane-2,6-dicarboxylic acid, also known as Fecht’s acid, has been examined as a non-aromatic terephthalic acid isostere . The rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates, which has implications for pore chemistry and control of interpenetration . This has been demonstrated in the structures of two new MOFs .
Thermal Stability
Complex 1, a three-dimensional rod packed structure consisting of Yb-carboxylate chains bridged by SHDC linkers, exhibits a surprisingly high thermal stability for a spirocyclic cyclobutane derivative . This suggests potential applications in areas where thermal stability is crucial.
Solvent Channels
Complex 2, a co-ligand complex of SHDC with trans-1,2-bis(4-pyridyl)ethene (bpe), contains linear solvent channels despite fourfold interpenetration . This could be useful in applications that require the transport or storage of specific solvents or gases.
Optical Activity in Polyamides
Spiro[3.3]heptane-2,6-dicarboxylic Acid has been used in the synthesis of optically active polyamides . These polymers are attracting attention in various fields such as catalysts, and photo- and electroactive materials .
Conformational Chirality
The polyamide chains prepared from the spiran derivative would twist 90° unit by unit and form some ordered conformation even in solution depending on the structure of the diamine component . This property could be exploited in the design of new materials with unique optical or mechanical properties.
Medicinal Chemistry
2,6-Diazaspiro[3.3]heptane has been synthesized and used as a structural surrogate of piperazine to explore the chemical space of small molecules for use in medicinal chemistry . This suggests that Spiro[3.3]heptane-2,6-dicarboxylic acid could also have potential applications in the development of new pharmaceuticals.
Wirkmechanismus
Target of Action
Spiro[3.3]heptane-2,6-dicarboxylic acid, also known as Fecht’s acid, is primarily used as a ligand in the formation of metal-organic frameworks (MOFs) . The compound’s rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates . This unique structure allows it to interact with various targets, including Ytterbium (Yb) carboxylate chains .
Mode of Action
The interaction of Spiro[3.3]heptane-2,6-dicarboxylic acid with its targets results in the formation of unique structures. For instance, when it interacts with Yb-carboxylate chains, it forms a three-dimensional rod packed structure . This structure, although non-porous, exhibits surprisingly high thermal stability for a spirocyclic cyclobutane derivative .
Biochemical Pathways
The biochemical pathways affected by Spiro[3.3]heptane-2,6-dicarboxylic acid are primarily related to the formation and stability of MOFs . The compound’s unique structure and properties allow it to influence pore chemistry and control interpenetration in MOFs . This can have downstream effects on the MOFs’ structural properties and their applications in various fields.
Pharmacokinetics
For instance, its rigid spirocyclic backbone and greater steric bulk compared to conventional aromatic dicarboxylates could influence its bioavailability .
Result of Action
The action of Spiro[3.3]heptane-2,6-dicarboxylic acid results in the formation of unique MOF structures . These structures can have various molecular and cellular effects, depending on their specific applications. For example, MOFs formed with this compound can exhibit high thermal stability , which could be beneficial in applications that require stable structures under high-temperature conditions.
Action Environment
The action, efficacy, and stability of Spiro[3.3]heptane-2,6-dicarboxylic acid can be influenced by various environmental factors. For instance, the formation and stability of the MOFs it forms can be affected by factors such as temperature and the presence of other compounds . Further research is needed to fully understand how these and other environmental factors influence the action of Spiro[3.3]heptane-2,6-dicarboxylic acid.
Zukünftige Richtungen
The future directions of Spiro[3.3]heptane-2,6-dicarboxylic acid research could involve its use as a non-aromatic terephthalic acid isostere . Its rigid spirocyclic backbone may prove an effective means to disfavor deleterious close inter-framework contacts which prevail in interpenetrated aromatic MOFs .
Eigenschaften
IUPAC Name |
spiro[3.3]heptane-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-7(11)5-1-9(2-5)3-6(4-9)8(12)13/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZAKMJZYGPUFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286790 | |
| Record name | Spiro[3.3]heptane-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.3]heptane-2,6-dicarboxylic acid | |
CAS RN |
3057-91-8 | |
| Record name | 3057-91-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spiro[3.3]heptane-2,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Spiro[3.3]heptane-2,6-dicarboxylic acid unique in terms of its structure and potential applications?
A: Spiro[3.3]heptane-2,6-dicarboxylic acid, often referred to as Fecht's Acid (H2SHDC), possesses a rigid spirocyclic backbone. This characteristic distinguishes it from conventional aromatic dicarboxylates, offering greater steric bulk. This structural feature makes it a promising candidate for constructing non-aromatic metal-organic frameworks (MOFs), potentially opening doors for novel applications in materials science.
Q2: How does the optical activity of Spiro[3.3]heptane-2,6-dicarboxylic acid manifest, and what implications does it have for polymer chemistry?
A: Spiro[3.3]heptane-2,6-dicarboxylic acid exhibits chirality and can be resolved into its enantiomers. , Interestingly, the specific rotation of its derivatives and polymers varies depending on the solvent and the number of spiran units present. For instance, polyamides synthesized from optically active Spiro[3.3]heptane-2,6-dicarboxylic acid exhibit a large positive Cotton effect, indicating a significant influence of the spirocyclic structure on the polymer's optical properties. , This feature makes these polymers potentially useful in areas like chiral separations and materials with tailored optical properties.
Q3: What analytical techniques have been crucial in determining the optical purity of Spiro[3.3]heptane-2,6-dicarboxylic acid and its derivatives?
A: Chiral HPLC and 13C NMR analyses have been instrumental in accurately determining the optical purity of Spiro[3.3]heptane-2,6-dicarboxylic acid and its derivatives. Specifically, dicinnamyl Spiro[3.3]heptane-2,6-dicarboxylate proved particularly valuable for chiral HPLC analysis, allowing for the separation and isolation of optically pure enantiomers.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



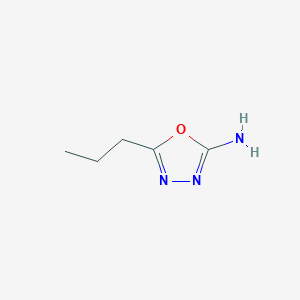
![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)



![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)

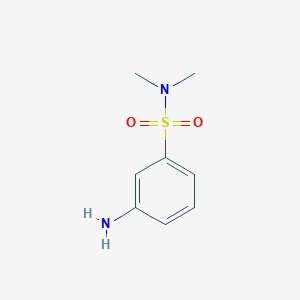
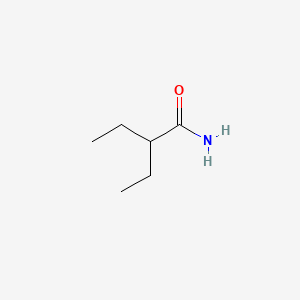
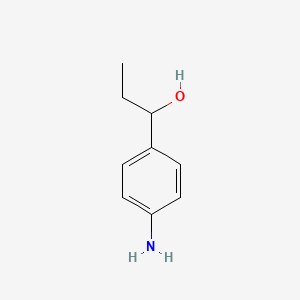
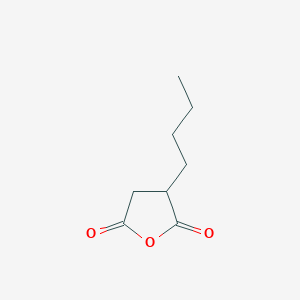
![1-Bromo-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B1267562.png)
